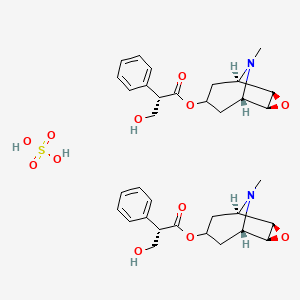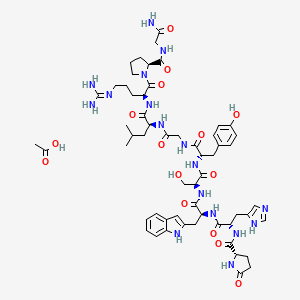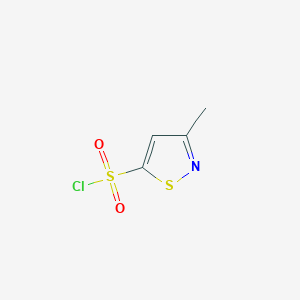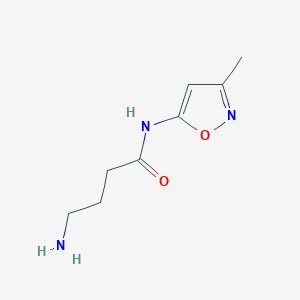
tert-Butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)-1-piperidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)-1-piperidinecarboxylate (TB-4-(2-AE)-4-(2-MP)-1-PC) is an organic compound with a molecular formula of C19H27N3O3. It is a derivative of the piperidinecarboxylic acid family and is used as a building block for a variety of pharmaceuticals and other compounds. TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use in a wide range of applications, from drug development to nanotechnology.
Wirkmechanismus
TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use as a drug delivery vehicle. It has been found to be capable of binding to various drug molecules and transporting them to the site of action. In addition, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to be capable of releasing the drug molecule in a controlled manner, allowing for more effective and targeted drug delivery.
Biochemical and Physiological Effects
TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use in drug development and nanotechnology. In drug development, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to have a variety of biochemical and physiological effects. It has been found to be capable of binding to a variety of drug molecules, including opioids, and transporting them to the site of action. In addition, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to be capable of releasing the drug molecule in a controlled manner, allowing for more effective and targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
TB-4-(2-AE)-4-(2-MP)-1-PC is a versatile compound that has a variety of advantages and limitations for laboratory experiments. Some of the advantages include its ability to bind to a variety of drug molecules and its ability to release the drug molecule in a controlled manner. Some of the limitations include its lack of solubility in water and its limited stability in solution.
Zukünftige Richtungen
The potential applications of TB-4-(2-AE)-4-(2-MP)-1-PC are still being explored. Some of the potential future directions for the compound include its use in drug delivery systems, its use as a building block for nanostructures, its use as a catalyst in organic synthesis, and its use in the synthesis of novel drugs. In addition, further research into the biochemical and physiological effects of TB-4-(2-AE)-4-(2-MP)-1-PC could lead to the development of more effective and targeted drug delivery systems.
Wissenschaftliche Forschungsanwendungen
TB-4-(2-AE)-4-(2-MP)-1-PC has been used in a variety of scientific research applications, including drug development and nanotechnology. In drug development, TB-4-(2-AE)-4-(2-MP)-1-PC has been studied for its potential use as a drug delivery vehicle, as well as for its potential use in the synthesis of novel drugs. In nanotechnology, TB-4-(2-AE)-4-(2-MP)-1-PC has been studied for its potential use as a building block for nanostructures.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVCKYOFSYIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)



![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)

![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)
